molecular formula C14H18N4O2 B2944909 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034556-64-2

1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2944909
CAS No.: 2034556-64-2
M. Wt: 274.324
InChI Key: OJJODHCWEZCYNH-UHFFFAOYSA-N
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Description

1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a molecular architecture combining a 5-methylisoxazole carbonyl group and a 1-methyl-1H-pyrazol-3-yl moiety, linked through a piperidine core. This specific structure places it within a class of molecules often investigated for their potential as kinase inhibitors or modulators of various biological targets . The isoxazole and pyrazole heterocycles are privileged scaffolds in pharmaceutical development, known for their ability to engage in key hydrogen bonding and dipole interactions within enzyme active sites . Researchers may utilize this compound as a key intermediate in the synthesis of more complex target molecules or as a pharmacological tool compound to probe biological pathways in vitro. Its mechanism of action and specific research applications are dependent on the biological system under investigation. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-8-13(16-20-10)14(19)18-6-3-4-11(9-18)12-5-7-17(2)15-12/h5,7-8,11H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJODHCWEZCYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has garnered attention in recent years due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The structure features a piperidine ring, an oxazole moiety, and a pyrazole group, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that compounds containing oxazole and pyrazole derivatives exhibit significant anticancer properties. For instance, a study on related oxazole derivatives demonstrated their efficacy against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) . The mechanism of action often involves the induction of apoptosis through the inhibition of anti-apoptotic proteins and activation of caspases .

Anti-inflammatory Effects

The presence of the pyrazole moiety is associated with anti-inflammatory activity. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

Antimicrobial Properties

Compounds derived from piperidine and pyrazole frameworks have shown promising antimicrobial activity against various pathogens. This includes both antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of key kinases involved in cancer cell proliferation.
  • Caspase Activation : The compound may facilitate apoptosis by activating caspases, which are critical in programmed cell death.
  • Cytokine Modulation : It can modulate the expression of inflammatory cytokines, thus exhibiting anti-inflammatory properties.

Study 1: Anticancer Efficacy

A study published in Nature evaluated various oxazole derivatives against human cancer cell lines. The findings indicated that compounds with structural similarities to our target compound significantly inhibited cell viability in A549 and MCF7 cells .

CompoundCell LineIC50 (µM)
1A54912.5
2MCF715.0
TargetA549TBD

Study 2: Anti-inflammatory Potential

In a separate investigation focusing on the anti-inflammatory effects, related compounds were tested for their ability to reduce TNF-alpha levels in vitro. The results suggested a dose-dependent decrease in cytokine production .

CompoundTNF-alpha Reduction (%) at 10 µM
A70
B50
TargetTBD

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features/Biological Data References
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Piperidine, 5-methyloxazole carbonyl, 1-methylpyrazole Not explicitly provided* ~275–300 (estimated) Unique oxazole-pyrazole-piperidine scaffold
GR127935 Biphenyl, 5-methyl-1,2,4-oxadiazole, piperazinyl C28H30N6O3 498.58 5-HT1B/1D antagonist; oxadiazole bioisostere
4-(1-Methyl-1H-pyrazol-3-yl)piperidine Piperidine, 1-methylpyrazole C9H15N3 165.24 Simplified pyrazole-piperidine backbone
1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione Azetidine, oxazole carbonyl, pyrrolidinedione C12H13N3O4 263.25 Enhanced rigidity due to azetidine
2-(4-Hydroxypiperidine-1-carbonyl)-3-methyl-4-isopropylisoxazol-5(2H)-one Piperidine, isoxazolone, isopropyl C13H19N2O4 277.30 Isoxazolone for metabolic stability
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Piperidine, triazole, isopropyl C11H20N4 208.30 Triazole for enhanced π-π interactions
1-((2-Fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Piperidine, sulfonyl, fluorophenyl, pyrazole C15H18FN3O2S 323.40 Sulfonyl group for improved bioavailability

*Molecular weight estimated based on analogs.

Key Structural and Functional Insights

Heterocyclic Substituents: The oxazole ring in the target compound (vs. oxadiazole in GR127935) may alter electronic properties and binding affinity. Oxadiazoles are often used as bioisosteres for carboxyl groups, while oxazoles offer distinct dipole moments . Pyrazole (target compound) vs.

Scaffold Flexibility :

  • Replacing piperidine with azetidine () introduces ring strain, reducing conformational flexibility and possibly enhancing target specificity .

Pharmacological Implications: Piperidine derivatives with triazolophenoxypropyl groups () exhibit H3R antagonism (IC50 = 5.92–7.81 nM), highlighting the importance of substituent positioning for receptor interaction . The sulfonyl group in ’s compound may improve solubility and pharmacokinetics compared to the target compound’s carbonyl group .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : The oxazole carbonyl in the target compound likely enhances hydrogen-bond acceptor capacity, a feature shared with isoxazolone derivatives () .
  • Aromatic Systems : Pyrazole and triazole moieties contribute to π-π stacking, but triazoles may offer better metabolic stability due to reduced oxidation susceptibility .
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) can limit off-target interactions but may reduce binding affinity if steric clashes occur .

Q & A

Q. What synthetic strategies are recommended for synthesizing piperidine derivatives with 1,2-oxazole and pyrazole substituents?

Acyl transfer reactions under mild conditions (e.g., HCOONH4/Pd-C) are effective for constructing spiropiperidine scaffolds, as demonstrated in intramolecular N-acyl transfers . Key steps include:

  • Benzylation/debenzylation to stabilize intermediates.
  • Conformational analysis via NMR to guide regioselectivity.
  • Optimization of acyl groups (e.g., acetyl vs. bulkier groups) for reaction efficiency and yield.
    Methodological priorities include minimizing side reactions by controlling steric and electronic effects of substituents.

Q. How can spectroscopic techniques resolve structural ambiguities in conformationally mobile piperidine systems?

Combined spectroscopic analysis is critical:

  • NMR : Assign axial/equatorial proton configurations using coupling constants (e.g., J = 10–12 Hz for axial protons in piperidine rings) .
  • IR : Identify carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹ for amides/esters) to distinguish acyl migration products .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO or CH3 groups).
    Contradictions in data (e.g., unexpected NOE correlations) require iterative reanalysis of reaction conditions and intermediate stability .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Enzyme inhibition assays : Target kinases or proteases due to the pyrazole moiety’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, noting IC50 values.
  • Solubility/stability : Perform pH-dependent stability studies in simulated physiological buffers .

Advanced Research Questions

Q. What mechanistic insights explain acyl transfer reactions in related spiropiperidine systems?

Intramolecular acyl transfers proceed via a twisted amide intermediate , where the piperidine ring’s chair-to-boat transition facilitates nucleophilic attack . Key factors:

  • Conformational flexibility : Mobile spiro systems enable transient tetrahedral intermediates.
  • Electronic effects : Electron-withdrawing substituents on the oxazole accelerate acyl migration (e.g., acetyl > benzoyl).
  • Steric hindrance : Bulky groups on the pyrazole or piperidine nitrogen impede reaction rates.
    Advanced studies should combine DFT calculations with kinetic isotope effects (KIEs) to validate transition states.

Q. How do substituents on the oxazole and pyrazole rings influence pharmacokinetic properties?

QSAR models predict:

  • Lipophilicity : The 5-methyl-oxazole enhances membrane permeability (logP ~2.5) but may reduce aqueous solubility .
  • Metabolic stability : The 1-methyl-pyrazole resists CYP450 oxidation, prolonging half-life .
  • Toxicity : Fluorinated analogs (e.g., 3-CF3-pyrazole) show increased hepatotoxicity risks in silico .
    ADMET simulations (e.g., using ADMET Predictor™) should prioritize substituents balancing bioavailability and safety.

Q. How can conformational dynamics lead to contradictory spectroscopic or crystallographic data?

  • Ring puckering : Piperidine chair-flip equilibria create averaged NMR signals, misrepresenting true conformers .
  • Polymorphism : Crystal packing forces may stabilize rare conformations not observed in solution.
  • Dynamic effects : Low-energy barriers between conformers complicate X-ray refinement (e.g., smeared electron density) .
    Solutions include variable-temperature NMR, solid-state NMR, or co-crystallization with stabilizing ligands.

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